Vinorelbine metabolite M1

Description

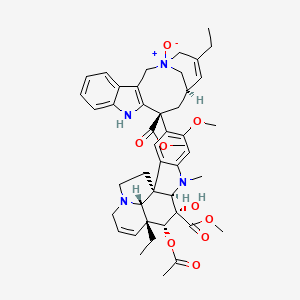

Structure

2D Structure

Properties

CAS No. |

1032390-76-3 |

|---|---|

Molecular Formula |

C45H54N4O9 |

Molecular Weight |

794.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1-oxido-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28-,37-,38+,39+,42+,43+,44-,45-,49?/m0/s1 |

InChI Key |

LPTZKBCHESZBOM-LCJOUJNQSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Canonical SMILES |

CCC1=CC2CC(C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Origin of Product |

United States |

Characterization and Structural Elucidation of Vinorelbine Metabolite M1

Varied Nomenclature and Structural Assignments of M1 Across Research Contexts

The identity of the metabolite designated as M1 is not uniform across all studies. Research in human systems versus animal models, and even within different analytical approaches, has resulted in varied structural assignments for this primary metabolite.

4-O-Deacetylvinorelbine as a Primary Active Metabolite (M1 or M2 depending on source) in Human Systems

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of both vinorelbine (B1196246) and 4-O-deacetylvinorelbine in human whole blood, highlighting its importance in clinical monitoring.

15,16-Epoxyvinorelbine Identified as M1 in Rat Liver Microsome Studies

In contrast to human studies, research involving rat liver microsomes identified a different structure as the dominant metabolite, M1. In this context, M1 was structurally elucidated as 15,16-epoxyvinorelbine. This finding underscores the species-specific differences in drug metabolism. The identification was achieved through high-performance liquid chromatography (HPLC) analysis of metabolites produced after incubation of vinorelbine with rat liver microsomes.

Vinorelbine N-oxide as a Detected Metabolite

Vinorelbine N-oxide is another metabolite that has been identified in human blood

Methodologies for Structural Identification

High-Performance Liquid Chromatography (HPLC) Combined with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the separation, detection, and quantification of drug metabolites from complex biological matrices. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the reliable identification of metabolites like Vinorelbine metabolite M1 even at low concentrations. nih.gov

In a typical LC-MS/MS workflow, the biological sample (such as whole blood, plasma, or microsomal incubation mixtures) is first processed, often through protein precipitation, to extract the analytes. nih.govresearchgate.net The extract is then injected into the HPLC system, where the parent drug and its metabolites are separated based on their physicochemical properties as they interact with the stationary phase of the analytical column. nih.gov

Following chromatographic separation, the compounds are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.net The MS/MS system operates in modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the parent drug and its metabolites. researchgate.net This provides a high degree of certainty in identification and quantification. For instance, a method for analyzing 4-O-deacetylvinorelbine (M1) in human whole blood demonstrated a lower limit of quantification (LLOQ) of 0.05 ng/mL, showcasing the method's exceptional sensitivity. nih.govresearchgate.net The retention time from the HPLC provides one layer of identification, while the specific mass transitions provide another, confirming the metabolite's identity. nih.govtandfonline.com

Table 1: Example of LC-MS/MS Parameters for M1 (4-O-deacetylvinorelbine) Analysis

| Parameter | Specification |

|---|---|

| Chromatography | |

| Column | Onyx monolith C18, 50 x 2 mm |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and 4 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0) |

| Flow Rate | 0.4 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LLOQ | 0.05 ng/mL |

| Linearity | Up to 25 ng/mL (R² ≥ 0.994) |

Data derived from studies on the quantification of 4-O-deacetylvinorelbine. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While LC-MS/MS is powerful for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds. researchgate.net When a previously unknown metabolite is isolated, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for its precise structural assignment. tandfonline.comnih.gov

The process involves isolating a sufficient quantity of the metabolite, which can be challenging. Once isolated, a suite of NMR experiments, including one-dimensional (1D) ¹H NMR and ¹³C NMR, as well as two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. nih.govnih.gov These experiments reveal through-bond and through-space correlations between atoms, allowing scientists to piece together the molecular structure. nih.gov

In the case of Vinorelbine metabolites, extensive analyses of 2D NMR and hybrid MS/MS spectra were used to identify the structures of novel metabolites in rats. nih.govtandfonline.com This approach was crucial in identifying the dominant metabolite from rat liver microsomes as 15,16-epoxyvinorelbine (M1). nih.govtandfonline.com The complexity of the Vinorelbine molecule necessitates advanced NMR techniques, such as heteronuclear correlation experiments (¹H-¹³C), to fully assign all proton and carbon signals and confirm the exact site of metabolic modification. nih.gov

Radioimmunoassay Techniques in Metabolite Detection

Before the widespread adoption of LC-MS/MS, radioimmunoassay (RIA) was a primary method for quantifying drugs and their metabolites in biological fluids. nih.govnih.gov RIA is an immunological technique that relies on the highly specific binding between an antibody and its target antigen.

The development of an RIA for Vinorelbine involved converting the drug into a reactive form that could be covalently coupled to a carrier protein like bovine serum albumin (BSA). nih.gov This drug-protein conjugate was then used to immunize animals (e.g., rabbits) to produce specific antibodies against Vinorelbine. nih.gov A radiolabeled version of the drug, typically using Iodine-125 (¹²⁵I), is synthesized to act as a competitive binder. nih.gov

In the assay, a known amount of radiolabeled drug competes with the unlabeled drug (from the sample) for a limited number of antibody binding sites. By measuring the amount of radioactivity in the antibody-bound fraction, one can determine the concentration of the drug in the original sample. This technique proved sensitive enough to measure femtomole levels of Vinorelbine in serum. nih.gov While highly sensitive, a key consideration for RIA in metabolite analysis is cross-reactivity. The specificity of the antibody determines whether it binds only to the parent drug or also to its metabolites. The RIA developed for Vinorelbine showed little cross-reaction with closely related vinca (B1221190) alkaloids, but its cross-reactivity with specific metabolites like M1 would need to be individually characterized. nih.gov

Table of Compounds Mentioned

| Compound Name | Other Designations |

|---|---|

| Vinorelbine | 5'-noranhydrovinblastine, Navelbine |

| This compound | 15,16-epoxyvinorelbine (in rat microsome studies); 4-O-deacetylvinorelbine |

| Vinblastine (B1199706) | - |

| Catharanthine (B190766) | - |

| Vindoline (B23647) | - |

| Acetonitrile | - |

| Ammonium formate | - |

Enzymatic Formation and Biotransformation Pathways of Vinorelbine Metabolite M1

Role of Cytochrome P450 (CYP) Isoenzymes in M1 Formation

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is central to the oxidative metabolism of vinorelbine (B1196246). drugbank.comnih.gov

Extensive research has identified CYP3A4 as the principal enzyme responsible for the hepatic metabolism of vinorelbine in humans. nih.govsemanticscholar.org Studies using human liver microsomes (HLMs) have demonstrated a strong positive correlation between the rate of vinorelbine metabolism and CYP3A4 activity. semanticscholar.orgnih.gov For instance, correlations were shown between vinorelbine metabolism and dextromethorphan (B48470) N-demethylase and nifedipine (B1678770) oxidase activities (r²=0.80 and 0.59, respectively), both specific markers for CYP3A4. semanticscholar.org This relationship was further solidified by a high correlation (r²=0.75) between the extent of vinorelbine metabolism and the CYP3A4 protein content determined by immunoblotting. semanticscholar.org

Furthermore, chemical inhibition studies confirm the central role of CYP3A4. The use of troleandomycin, a specific CYP3A4 inhibitor, resulted in an 80% inhibition of vinorelbine biotransformation. semanticscholar.org Similarly, anti-CYP3A antibodies produced a 36% inhibition. semanticscholar.org This body of evidence collectively establishes CYP3A4 as the main catalyst in the oxidative biotransformation of vinorelbine. nih.govsemanticscholar.orgnih.gov

In addition to CYP3A4, the polymorphic isoenzyme CYP3A5 has been shown to be capable of oxidizing vinorelbine. drugbank.comnih.gov In vitro experiments using a panel of cDNA-expressed human cytochrome P450s identified both CYP3A4 and CYP3A5 as the only enzymes to exhibit statistically significant depletion of vinorelbine compared to controls. nih.govresearchgate.net This indicates that CYP3A5 possesses the catalytic capacity to metabolize the parent drug. nih.gov

When directly comparing the metabolic efficiency of recombinant CYP3A4 and CYP3A5 coexpressed with cytochrome b₅, the two enzymes show remarkably similar kinetics for vinorelbine depletion. drugbank.comnih.gov The Michaelis-Menten constant (Kₘ) for CYP3A4 was 2.6 µM, slightly lower than the 3.6 µM for CYP3A5, while the maximal velocity (Vₘₐₓ) was identical for both enzymes at 1.4 pmol/min/pmol. drugbank.comnih.govresearchgate.net

| Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

|---|---|---|---|

| CYP3A4 (+b₅) | 2.6 | 1.4 | 0.54 |

| CYP3A5 (+b₅) | 3.6 | 1.4 | 0.39 |

Data sourced from Topletz et al. drugbank.comnih.govresearchgate.net

Despite the equivalent efficiency observed with recombinant enzymes, studies in human liver microsomes suggest CYP3A4's role is dominant in situ. The intrinsic clearance of vinorelbine in HLMs was highly correlated with CYP3A4 activity, with no significant difference observed between microsomes from high and low CYP3A5 expressers. drugbank.comnih.govresearchgate.net This suggests that the polymorphic expression of CYP3A5 may have a minimal effect on the systemic clearance of vinorelbine. drugbank.comnih.gov Notably, qualitative differences in the metabolite profiles produced by the two enzymes were observed, with a major metabolite identified as didehydro-vinorelbine (M2) being more abundant in CYP3A4 incubations. drugbank.comnih.gov

The involvement of other CYP450 isoenzymes in vinorelbine metabolism has been investigated and found to be minimal or nonexistent. semanticscholar.orgnih.gov In studies using a broad panel of recombinant P450 enzymes, no statistically significant metabolism of vinorelbine was detected for isoenzymes other than CYP3A4 and CYP3A5. nih.govresearchgate.net Specifically, no correlation between CYP1A2 or CYP2E1 activity and vinorelbine metabolism was observed across 14 different batches of human liver microsomes. semanticscholar.org A low correlation was found with CYP2D6 activity (r²=0.31), and further investigation using CYP2D6 supersomes confirmed that this isoenzyme did not metabolize the drug. semanticscholar.org

| Isoenzyme | Involvement | Supporting Evidence |

|---|---|---|

| CYP3A4 | Primary | High correlation, inhibition studies, recombinant enzyme activity. nih.govsemanticscholar.orgnih.gov |

| CYP3A5 | Moderate (in vitro) | Metabolizes drug in recombinant systems, but less impact in HLM. drugbank.comnih.gov |

| CYP1A2 | None | No correlation in HLM studies. semanticscholar.org |

| CYP2D6 | None | Low correlation in HLM; no activity in supersomes. semanticscholar.org |

| CYP2E1 | None | No correlation in HLM studies. semanticscholar.org |

| Other CYPs (1A1, 2A6, 2B6, etc.) | None | No significant depletion in recombinant enzyme panel screening. nih.govresearchgate.net |

Non-CYP Mediated Metabolism and Other Enzymes

Separate from the oxidative pathways mediated by cytochrome P450, vinorelbine also undergoes hydrolysis.

The formation of 4-O-deacetylvinorelbine is a significant metabolic pathway for vinorelbine, and this metabolite is considered the primary one found in humans. drugbank.comnih.gov This biotransformation is not mediated by CYP enzymes but by carboxylesterases (CES). nih.gov

Studies in mice demonstrated that the formation of 4-O-deacetylvinorelbine was not affected by the absence of Cyp3a enzymes. nih.gov The reaction could be completely inhibited in vitro by bis(4-nitrophenyl) phosphate, a nonspecific carboxylesterase inhibitor. nih.gov Partial inhibition by loperamide, a CES2-specific inhibitor, pointed to the involvement of the CES2 family of enzymes, specifically the Ces2a isoform in mice. nih.gov This deacetylation represents a distinct and major route of vinorelbine metabolism, yielding an active metabolite. drugbank.comnih.gov

In Vitro Models for Studying M1 Formation

Human liver microsomes (HLMs) are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a primary in vitro tool for studying Phase I drug metabolism. nih.gov They contain a high concentration of cytochrome P450 (CYP) enzymes, which are central to the biotransformation of many xenobiotics. nih.gov

Research utilizing HLMs has been pivotal in identifying the principal enzymes responsible for vinorelbine metabolism. Studies have demonstrated that the biotransformation of vinorelbine in human liver microsomes involves at least one saturable enzymatic process. nih.gov The main enzyme identified in these studies as being responsible for vinorelbine metabolism is CYP3A4. nih.govresearchgate.net The intrinsic clearance of vinorelbine metabolism in HLMs shows a high correlation with CYP3A4 activity. nih.gov Further investigations have also identified CYP3A5 as capable of oxidizing vinorelbine. nih.gov

Kinetic parameters for the metabolism of vinorelbine in pooled human liver microsomes have been determined, providing insight into the efficiency of this enzymatic process.

Table 1: Kinetic Parameters of Vinorelbine Metabolism in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Km (Michaelis constant) | 1.90 µM | nih.gov |

This table displays the Michaelis-Menten kinetics for the primary saturable process of vinorelbine biotransformation observed in human liver microsome incubations.

To pinpoint the specific contribution of individual CYP isoforms to the formation of vinorelbine metabolites, researchers use recombinant human cytochrome P450 enzymes. These systems express a single, specific human CYP enzyme (e.g., CYP3A4, CYP3A5) in a cellular system, such as insect cells, which allows for the study of that enzyme's metabolic activity in isolation.

Studies with a panel of recombinant human P450s have confirmed that CYP3A4 and CYP3A5 are the primary enzymes capable of oxidizing vinorelbine. nih.gov When vinorelbine was incubated with microsomes overexpressing the CYP3A4 isoform, a significant percentage of the drug was metabolized. nih.gov

Comparative kinetic analyses of recombinant CYP3A4 and CYP3A5, co-expressed with cytochrome b5 to enhance activity, have shown that both enzymes metabolize vinorelbine with nearly equivalent efficiency, though with slight differences in their affinity for the substrate. nih.gov

Table 2: Comparative Kinetics of Vinorelbine Metabolism by Recombinant CYP3A4 and CYP3A5

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

|---|---|---|---|

| CYP3A4 (+b5) | 2.6 | 1.4 | nih.gov |

This table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for vinorelbine metabolism by recombinant human CYP3A4 and CYP3A5, demonstrating their comparable catalytic efficiency.

Rat liver microsomes serve as a common preliminary model in drug metabolism studies to identify potential metabolites. While interspecies differences in metabolism exist, these models are valuable for initial metabolite profiling.

Incubation of vinorelbine with rat liver microsomes resulted in the production of a dominant metabolite, designated as M1. nih.gov Through extensive analysis, this M1 metabolite was structurally identified as 15,16-epoxyvinorelbine. nih.gov In addition to the primary M1 metabolite, other major metabolites were also identified in these rat models, providing a broader picture of vinorelbine's biotransformation pathways in this species. nih.gov

Table 3: Major Vinorelbine Metabolites Identified in Rat Models

| Metabolite ID | Chemical Name | Reference |

|---|---|---|

| M1 | 15,16-epoxyvinorelbine | nih.gov |

| M2 | 11'-hydroxyvinorelbine | nih.gov |

| M3a | 19'-hydroxyvinorelbine | nih.gov |

| M3b | 15,16-epoxy-10'-hydroxyvinorelbine | nih.gov |

This table lists the major metabolites of vinorelbine, including the dominant M1 metabolite, identified following incubation with rat liver microsomes.

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, closely reflecting the metabolic environment of the human liver. researchgate.net Studies have been conducted on the uptake and metabolism of Vinca (B1221190) alkaloids using freshly isolated human hepatocytes in suspension. nih.gov

The use of cultured human hepatocytes allows for a more comprehensive investigation of a drug's metabolic fate, including the formation of M1 from vinorelbine and its potential subsequent biotransformation through conjugation or other pathways. europa.eumdpi.com Cryopreserved human hepatocytes have also been shown to retain their metabolic capabilities, making them a viable and widely used model. mdpi.com These cellular models are crucial for confirming findings from microsomal studies and for identifying metabolites that may only be formed through the concerted action of multiple enzymes or pathways present in intact cells. europa.eu

Preclinical Pharmacokinetics of Vinorelbine Metabolite M1

Absorption and Distribution Characteristics of M1 in Preclinical Models

Detailed preclinical data focusing specifically on the absorption and tissue distribution of the vinorelbine (B1196246) metabolite M1 are not extensively available in published literature. Pharmacokinetic studies in animal models have predominantly centered on the parent drug, vinorelbine. These studies show that vinorelbine itself is characterized by extensive tissue distribution, particularly into lung, lymphatic, and testicular tissues. nih.gov

The formation of M1 primarily occurs in the liver, as demonstrated by in vitro incubation studies with rat liver microsomes, which identified M1 as a dominant metabolite. nih.gov This hepatic origin is a key characteristic of its initial distribution. However, further research is required to determine the extent to which M1 enters systemic circulation and distributes into peripheral tissues, as well as its specific tissue-to-plasma concentration ratios and protein binding characteristics in various preclinical species.

Clearance and Elimination Routes of M1 in Animal Models

The clearance and elimination of vinorelbine and its metabolites are known to be primarily handled by the liver. nih.gov While the general pathway involves hepatic metabolism followed by excretion, specific data pinpointing the routes for metabolite M1 are limited and present some ambiguities.

Biliary Excretion as a Major Route

For the parent compound vinorelbine, biliary excretion is a significant route of elimination. nih.gov It is generally accepted that metabolites of vinorelbine are also excreted primarily via the bile. However, direct evidence quantifying M1 in the bile of animal models is sparse. A study conducted in rats that identified several major metabolites in bile and feces following intravenous administration of vinorelbine noted that these were metabolites other than M1. nih.govnih.gov This finding raises questions about the specific fate of M1 post-formation; it may be subject to further metabolism into different excretable compounds or its concentration in bile may have been below the detection limits of the methods used in that particular study.

Fecal Elimination

Consistent with biliary excretion being the primary elimination pathway, fecal elimination is the main route for the recovery of vinorelbine-related compounds. Studies in mice have shown that a significant portion of the parent drug and another metabolite, deacetylnavelbine, is excreted in the feces. nih.gov However, this study did not detect other metabolites, including M1, in the feces. nih.gov Similarly, the study in rats that analyzed fecal content for metabolites did not report the presence of M1, instead identifying other major metabolic products. nih.govnih.gov This suggests that if M1 is excreted in feces, it may be in very small quantities or is transformed before elimination.

Table 1: Summary of Findings on M1 Elimination in Preclinical Models

| Elimination Route | Species | Findings | Citation |

|---|---|---|---|

| Biliary Excretion | Rat | Several major metabolites identified, but noted to be other than M1. | nih.govnih.gov |

| Fecal Elimination | Rat | Major metabolites found were other than M1. | nih.govnih.gov |

Note: This table highlights the lack of direct evidence for M1 elimination via these routes in the cited studies.

Pharmacodynamics and Molecular Mechanisms of Vinorelbine Metabolite M1 in Preclinical Systems

Antitumor Activity of M1 in Preclinical Models and Cell Lines

The cytotoxic and antiproliferative effects of 4-O-deacetylvinorelbine have been substantiated in various preclinical settings, including cancer cell lines and animal models. This research consistently indicates that the metabolite's potency is on par with that of vinorelbine (B1196246) itself.

Cellular Targets and Interactions of M1

The mechanism of action of 4-O-deacetylvinorelbine, much like other vinca (B1221190) alkaloids, is centered on its interaction with the fundamental components of the cellular cytoskeleton and the subsequent disruption of critical cellular processes.

Microtubule Dynamics and Tubulin Binding

As a vinca alkaloid, the primary cellular target of 4-O-deacetylvinorelbine is tubulin, the protein subunit of microtubules. By binding to tubulin, it disrupts the assembly of microtubules, which are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division nih.gov. This interference with microtubule dynamics is a hallmark of the vinca alkaloid class of drugs. The interaction with tubulin leads to the inhibition of microtubule polymerization, which in turn halts the cell cycle at a critical checkpoint and ultimately triggers cell death nih.gov. Studies comparing vinorelbine with other vinca alkaloids have revealed distinct effects on microtubule dynamic instability, such as slowing the growth rate and increasing the growth duration of microtubules nih.gov.

Cell Cycle Modulation (e.g., G2-M Arrest)

The disruption of microtubule formation and function by 4-O-deacetylvinorelbine directly impacts the progression of the cell cycle. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle. Specifically, treatment with vinorelbine at conventional concentrations has been shown to induce an accumulation of cells in the G2-M phase of the cell cycle nih.gov. This arrest prevents the cell from proceeding through mitosis, a crucial step for proliferation. This G2-M arrest is a direct consequence of the microtubule disruption and is a key mechanism of the antitumor activity of vinorelbine and its active metabolite.

Induction of Apoptosis Pathways in Malignant Cells

Prolonged arrest in the G2-M phase, or the cellular stress induced by microtubule disruption, ultimately leads to the activation of apoptotic pathways in malignant cells. Apoptosis, or programmed cell death, is a critical endpoint for many anticancer therapies. Research on vinorelbine has demonstrated its ability to induce apoptosis in various cancer cell lines, including leukemia and lymphoma cells researchgate.net. This process is characterized by the activation of a cascade of enzymes known as caspases. Specifically, treatment with vinorelbine has been shown to upregulate the expression of caspase-3, a key executioner caspase in the apoptotic pathway researchgate.net. The induction of apoptosis is a fundamental component of the antitumor efficacy of vinorelbine and, by extension, its active metabolite, 4-O-deacetylvinorelbine.

M1's Influence on Molecular Signaling Pathways

Beyond its direct effects on microtubules and the cell cycle, the active metabolite of vinorelbine can modulate various molecular signaling pathways that are crucial for tumor growth and survival. In studies with human umbilical vein endothelial cells, vinorelbine has been shown to influence the NF-κB pathway, which is a key regulator of inflammation and cell survival nih.govnih.gov. Furthermore, at different concentrations, vinorelbine can either increase the expression of the pro-angiogenic factor IL-8 and decrease the expression of the anti-angiogenic receptor CD36, or have the opposite effect, suggesting a complex, dose-dependent regulation of angiogenesis-related signaling nih.govnih.gov. These findings indicate that the antitumor activity of vinorelbine and its metabolite may also be mediated through the modulation of the tumor microenvironment.

Role in p53 Pathway Induction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activation is a key mechanism for many anticancer agents. While direct studies on Vinorelbine metabolite M1's specific interaction with the p53 pathway are not extensively detailed in current literature, the known effects of vinorelbine provide a strong basis for understanding its metabolite's actions.

Disruption of the microtubule structure by agents like vinorelbine is known to induce a number of cellular stress responses, including the activation of the p53 tumor suppressor gene. This activation can halt the cell cycle, allowing for DNA repair, or, if the damage is too severe, trigger apoptosis. It is plausible that this compound, due to its structural and functional similarity to the parent compound, contributes to the induction of the p53 pathway. This induction is a critical step in the apoptotic cascade that ultimately leads to cancer cell death.

Impact on BCL-2 Family Proteins and Apoptosis Regulation

The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL). The balance between these opposing factions determines the cell's fate.

The antitumor activity of vinorelbine is linked to its ability to modulate this balance in favor of apoptosis. The disarray of the microtubule network caused by the drug leads to a cascade of molecular changes that result in the phosphorylation and subsequent inactivation of the anti-apoptotic protein BCL-2. This inactivation disrupts the formation of heterodimers between BCL-2 and the pro-apoptotic protein BAX. Unbound BAX is then free to promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis. Given that this compound possesses similar antitumor properties, it is understood to exert a comparable impact on the BCL-2 family of proteins, thereby promoting apoptosis in malignant cells. In non-small cell lung cancer models, vinorelbine has been shown to increase the BCL2/BAX ratio, which promotes cellular resistance to apoptosis. elsevierpure.com

Potential Effects on Other Cellular Processes

Like other vinca alkaloids, the parent compound vinorelbine is reported to interfere with a variety of other essential cellular processes. nih.gov While specific research on this compound in these areas is limited, its activity is likely to contribute to these effects. These cellular processes include:

Amino acid, cyclic AMP, and glutathione (B108866) metabolism: These metabolic pathways are fundamental for cell growth, signaling, and detoxification. Interference with these processes can disrupt cancer cell proliferation and survival. nih.gov

Calmodulin-dependent Ca++-transport ATPase activity: This enzyme is crucial for maintaining calcium homeostasis within the cell. Dysregulation of calcium signaling can trigger apoptotic pathways. nih.gov

Cellular respiration: The process of generating ATP to fuel cellular activities is a potential target. Inhibition of cellular respiration can lead to an energy crisis and cell death. nih.gov

Nucleic acid and lipid biosynthesis: The synthesis of DNA, RNA, and lipids is essential for the rapid proliferation of cancer cells. nih.gov Inhibition of these biosynthetic pathways can halt tumor growth.

The table below summarizes the potential effects of this compound on various cellular processes, based on the known activities of its parent compound, vinorelbine.

| Cellular Process | Potential Effect of this compound | Reference |

| Amino acid metabolism | Interference | nih.gov |

| Cyclic AMP metabolism | Interference | nih.gov |

| Glutathione metabolism | Interference | nih.gov |

| Calmodulin-dependent Ca++-transport ATPase activity | Interference | nih.gov |

| Cellular respiration | Interference | nih.gov |

| Nucleic acid biosynthesis | Interference | nih.gov |

| Lipid biosynthesis | Interference | nih.gov |

Analytical Methodologies for Vinorelbine Metabolite M1 Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation

LC-MS/MS has become the preferred method for the bioanalysis of vinorelbine (B1196246) and its metabolites due to its high sensitivity, selectivity, and speed.

Method Sensitivity and Lower Limit of Quantification (LLOQ)

A rapid and sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of vinorelbine and its main active metabolite, 4-O-deacetylvinorelbine (M1), in human whole blood. nih.gov This method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for both vinorelbine and M1. nih.gov Another sensitive and specific high-performance liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma also reported an LLOQ of 0.1 ng/mL for both analytes using a 50 µL plasma sample. nih.gov For preclinical applications, a study involving rat liver microsomes led to the identification of a dominant metabolite, M1, as 15,16-epoxyvinorelbine. researchgate.net While this study focused on structural elucidation, the sensitivity of modern LC-MS/MS instruments is generally suitable for detecting metabolites in such in vitro systems. dovepress.comnih.gov

Linearity, Precision, and Accuracy

The validated LC-MS/MS method for M1 (4-O-deacetylvinorelbine) in human whole blood demonstrated linearity up to 25 ng/mL with a correlation coefficient (R²) of ≥ 0.994. nih.gov The intra- and inter-assay precisions were ≤ 11.6% and ≤ 10.4%, respectively, while the accuracy ranged from -10.0% to 7.4% for M1. nih.gov Similarly, the method for human and mouse plasma showed linearity from 0.1 to 100 ng/mL. nih.gov This demonstrates that the developed LC-MS/MS methods are robust and reliable for the quantitative analysis of this metabolite in biological fluids.

Interactive Data Table: LC-MS/MS Method Validation for 4-O-deacetylvinorelbine (M1)

| Parameter | Human Whole Blood nih.gov | Human and Mouse Plasma nih.gov |

|---|---|---|

| LLOQ | 0.05 ng/mL | 0.1 ng/mL |

| Linearity Range | Up to 25 ng/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.994 | Not explicitly stated |

| Intra-assay Precision | ≤ 11.6% | Within ±15% |

| Inter-assay Precision | ≤ 10.4% | Within ±15% |

| Accuracy | -10.0% to 7.4% | Within ±15% |

Application in Various Preclinical Biological Samples (e.g., whole blood, plasma, microsomes)

LC-MS/MS methods have been successfully applied to quantify vinorelbine and its M1 metabolite, 4-O-deacetylvinorelbine, in both human whole blood and plasma. nih.govnih.gov The suitability of these methods for preclinical pharmacokinetic studies has been demonstrated in mouse plasma as well. nih.gov In the context of in vitro metabolism studies, vinorelbine's metabolism has been investigated using human liver microsomes, where CYP3A enzymes were identified as the primary catalysts. researchgate.net A study on rat liver microsomes identified the dominant metabolite M1 as 15,16-epoxyvinorelbine, showcasing the utility of LC-MS/MS in characterizing metabolic pathways in preclinical models. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection was a common technique for the analysis of vinorelbine and its metabolites. A sensitive HPLC method was developed and validated for the simultaneous quantification of vinorelbine and 4-O-deacetylvinorelbine in human biological fluids. nih.gov This method utilized a cyano column with UV detection at 268 nm. nih.gov The assay linearity was validated up to 2000 ng/ml, with an LLOQ of 2.5 ng/ml. nih.gov The between-run precision and accuracy were consistently higher than 94%. nih.gov This method proved to be robust, having been used for the analysis of approximately 7000 samples over a decade. nih.gov Another study also characterized vinorelbine metabolites using an isocratic liquid chromatographic system coupled with tandem mass spectrometry. nih.gov

Interactive Data Table: HPLC-UV Method Validation for 4-O-deacetylvinorelbine

| Parameter | Value nih.gov |

|---|---|

| LLOQ | 2.5 ng/mL |

| Linearity Range | Up to 2000 ng/mL |

| Precision | > 94% |

| Accuracy | > 94% |

Advanced Spectroscopic Techniques (e.g., NMR for structural confirmation)

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in the definitive structural elucidation of metabolites. In a study investigating the metabolism of vinorelbine, the structures of several metabolites were identified using both MS/MS and NMR analysis. researchgate.net Notably, the structure of vinorelbine N-oxide was determined from NMR data. researchgate.net In a study with rat liver microsomes, the structures of the major metabolites, including 15,16-epoxyvinorelbine (identified as M1 in this study), were confirmed through extensive analyses of two-dimensional NMR and hybrid MS/MS spectra. researchgate.net These advanced techniques are indispensable for the unambiguous identification of metabolite structures, which is a critical step in understanding the biotransformation of a drug.

Comparative Preclinical Pharmacological Studies of Vinorelbine and Its M1 Metabolite

Comparison of Antitumor Potency and Efficacy in In Vitro and In Vivo Preclinical Models

Comparative studies in preclinical models have demonstrated that the M1 metabolite of vinorelbine (B1196246), 4-O-deacetylvinorelbine (DVRL), possesses significant antitumor activity, in some cases exceeding that of the parent compound.

In Vitro Studies:

Research on human umbilical vein endothelial cells (HUVECs) has shown that DVRL is more potent than vinorelbine in inhibiting cell proliferation. This is a crucial finding, as angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The half-maximal inhibitory concentrations (IC50) for cell growth inhibition were determined for both compounds after 96 hours of exposure.

In Vitro Cytotoxicity in HUVECs (96-hour exposure)

| Compound | IC50 (nM) |

|---|---|

| Vinorelbine | 1.23 |

| M1 Metabolite (DVRL) | 0.55 |

These results clearly indicate that the M1 metabolite is more active in this in vitro setting, suggesting a potent anti-angiogenic potential.

In Vivo Studies:

Differential Pharmacokinetic Profiles Between Vinorelbine and M1 in Preclinical Studies

The pharmacokinetic profiles of vinorelbine and its M1 metabolite exhibit notable differences in preclinical models, which influence their distribution and concentration at the target site.

Following oral administration in preclinical models, vinorelbine is rapidly absorbed. researchgate.net However, the plasma concentrations of the M1 metabolite (deacetylvinorelbine) are considerably lower than those of the parent drug. In one study, the peak plasma concentration (Cmax) of deacetylvinorelbine was found to be significantly lower than that of vinorelbine. researchgate.net

Comparative Plasma Pharmacokinetic Parameters (Oral Administration)

| Compound | Mean Peak Plasma Concentration (Cmax) (ng/mL) |

|---|---|

| Vinorelbine | 133.4 ± 42.3 |

| M1 Metabolite (deacetylvinorelbine) | 9.1 ± 3.3 |

Despite its lower plasma concentration, the higher intrinsic potency of the M1 metabolite, as demonstrated in in vitro studies, suggests that even at these lower levels, it can exert a significant pharmacological effect. The extensive tissue distribution of vinorelbine is a known characteristic, and it is likely that the M1 metabolite also distributes to various tissues, where it can contribute to the antitumor activity.

Mechanistic Similarities and Differences Between Vinorelbine and M1 at the Molecular Level

Both vinorelbine and its M1 metabolite are classified as microtubule-targeting agents, sharing a fundamental mechanism of action. nih.gov Their primary molecular target is tubulin, the protein subunit of microtubules.

Similarities:

Both compounds function by inhibiting the polymerization of tubulin into microtubules. researchgate.net This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial structure for cell division, leading to an arrest of cancer cells in the metaphase of the cell cycle and subsequent induction of apoptosis (programmed cell death). This shared mechanism underscores the classification of both vinorelbine and its M1 metabolite as vinca (B1221190) alkaloids.

Differences:

While the fundamental mechanism is the same, there may be subtle differences in their interaction with tubulin and their effects on microtubule dynamics. The higher in vitro potency of the M1 metabolite suggests that it may have a higher binding affinity for tubulin or may be more efficient at disrupting microtubule polymerization. Studies comparing vinorelbine with other vinca alkaloids have shown that small structural modifications can lead to significant differences in their effects on tubulin self-association and the morphology of the resulting aggregates. nih.gov Although direct comparative studies on the tubulin binding kinetics of vinorelbine and its M1 metabolite are not extensively available, the observed differences in their biological activity point towards potential variations in their molecular interactions with the tubulin protein.

Future Research Directions and Translational Implications for Vinorelbine Metabolite M1

Elucidation of Comprehensive Metabolic Profiles of Vinorelbine (B1196246) and Its Metabolites in Diverse Preclinical Models

The biotransformation of Vinorelbine is known to be complex, primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing major roles. nih.govresearchgate.netresearchgate.net Human studies have identified up to 17 metabolites, resulting from phase I reactions like deacetylation, oxidation, and hydroxylation. nih.gov The main active metabolite, 4-O-deacetylvinorelbine, is notable for its slow clearance from the blood compared to other metabolites. nih.gov

However, much of the detailed metabolic mapping has been conducted in limited models. For instance, studies using rat liver microsomes identified a dominant metabolite termed M1 (15,16-epoxyvinorelbine) alongside other major metabolites in bile and feces, such as 11'-hydroxyvinorelbine and 10'-hydroxyvinorelbine. nih.govnih.gov While these findings are foundational, they highlight the need for a more comprehensive understanding across a wider array of preclinical systems.

Future research must focus on characterizing the metabolic fingerprint of Vinorelbine and M1 in diverse preclinical models. This includes:

Patient-Derived Xenografts (PDX): These models better recapitulate the heterogeneity of human tumors and could reveal patient-specific differences in Vinorelbine metabolism.

Genetically Engineered Mouse Models (GEMMs): GEMMs can simulate the development of tumors in an immunocompetent environment, allowing for the study of how the tumor microenvironment influences drug metabolism.

Organoid Cultures: Three-dimensional organoid models can provide insights into tissue-specific metabolism of Vinorelbine and the formation of M1.

A comparative analysis across these models will help build a more complete picture of M1's pharmacokinetics and how its formation varies between different tumor types and genetic backgrounds.

Table 1: Identified Metabolites of Vinorelbine in Preclinical and Human Studies Click on the headers to sort the table.

| Metabolite Name | Alternative Name | Method of Identification | Source Matrix | Reference |

| 4-O-deacetylvinorelbine | M1 (in some studies) | LC-MS/MS | Human Blood | nih.govnih.gov |

| Vinorelbine N-oxide | - | HPLC, MS/MS | Human Urine, Feces | researchgate.netnih.gov |

| 15,16-epoxyvinorelbine | M1 (in rat studies) | HPLC, NMR, MS/MS | Rat Liver Microsomes | nih.gov |

| 11'-hydroxyvinorelbine | M2 | HPLC, NMR, MS/MS | Rat Bile, Feces | nih.gov |

| 19'-hydroxyvinorelbine | M3a | HPLC, NMR, MS/MS | Rat Bile, Feces | nih.gov |

| 10'-hydroxyvinorelbine | M4 | HPLC, NMR, MS/MS | Rat Bile, Feces | nih.gov |

| Didehydro-vinorelbine | M2 (CYP3A4 mediated) | NMR, MS | Recombinant Systems | researchgate.net |

In-depth Characterization of Specific M1 Mechanisms of Action Beyond Microtubule Inhibition

The primary mechanism of action for Vinorelbine is the inhibition of microtubule dynamics. nih.gov It binds to β-tubulin subunits, disrupting the proper assembly of the mitotic spindle, which leads to mitotic arrest and apoptosis. nih.govnih.gov At high concentrations, it stimulates microtubule depolymerization, while at lower concentrations, it blocks mitotic progression. nih.gov

While it is presumed that M1 shares this primary mechanism, there is a significant gap in the literature regarding its other potential biological activities. The structural modification from Vinorelbine to M1 (deacetylation) could alter its binding affinity, cellular uptake, or interactions with other proteins. Future research should therefore conduct an in-depth characterization of M1's specific mechanisms of action beyond microtubule inhibition.

Key areas for investigation include:

Cell Cycle and Apoptosis Pathways: Studies are needed to determine if M1 induces cell death through pathways independent of mitotic catastrophe. For example, its effect on key apoptotic regulators like the BCL2 family of proteins should be assessed.

Signal Transduction: Investigating M1's impact on major cancer-related signaling pathways (e.g., PI3K/AKT, MAPK) could uncover novel mechanisms of action.

Radiosensitization: The parent drug Vinorelbine has been shown to act as a radiosensitizer by causing an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Preclinical studies should explore whether M1 possesses similar or superior radiosensitizing properties.

Investigation of M1's Role in Modulating the Tumor Microenvironment in Preclinical Settings

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and various signaling molecules that significantly influences tumor progression and therapeutic response. mdpi.comnih.gov A critical component of the TME is the population of tumor-associated macrophages (TAMs), which often exhibit an M2-like, pro-tumoral phenotype. nih.govnih.gov

Recent preclinical research has demonstrated that Vinorelbine can reprogram these immunosuppressive M2 macrophages toward an anti-tumoral M1 phenotype. nih.govresearchgate.net This immunomodulatory effect suggests that part of Vinorelbine's anti-tumor efficacy is related to its ability to alter the TME. nih.gov

A crucial and unexplored research avenue is the specific role of the M1 metabolite in this process. Future preclinical studies should investigate:

Direct Effects on Immune Cells: Does M1 directly influence the polarization of macrophages? Does it affect the function of other key immune cells like T-lymphocytes or natural killer (NK) cells?

Cytokine and Chemokine Modulation: Analysis of the cytokine and chemokine profiles in the TME following treatment with M1 could reveal its specific impact on immune cell recruitment and activation.

Metabolic Reprogramming of the TME: The metabolic landscape of the TME is known to be immunosuppressive. elifesciences.org Research is needed to determine if M1 can alter the nutrient availability or waste product accumulation within the TME to favor an anti-tumor immune response.

Development of Novel Analytical Assays for M1 Monitoring with Enhanced Specificity and Sensitivity

Accurate quantification of drug metabolites is essential for pharmacokinetic studies and for exploring potential relationships between drug exposure and clinical outcomes. Several sensitive and specific analytical methods have been developed for the simultaneous quantification of Vinorelbine and M1 (4-O-deacetylvinorelbine).

These methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have achieved low limits of quantification in various biological matrices, including whole blood and dried blood spots (DBS). nih.govresearchgate.netnih.gov The development of DBS-based assays is particularly valuable as it offers a less invasive sampling method. nih.gov

Despite these advances, there is a continuous need for innovation. Future research should focus on:

Higher Sensitivity Assays: Developing assays with even lower limits of quantification could enable the study of M1 pharmacokinetics in micro-dosing studies or its detection in matrices with very low concentrations, such as cerebrospinal fluid or specific tumor compartments.

Matrix-Specific Validations: Expanding validated methods to include tumor tissue homogenates would directly link systemic exposure to target site concentrations.

Multiplexed Assays: Creating assays that can simultaneously measure M1 along with a panel of biomarkers related to its mechanism of action or the host's immune response could provide more integrated data from preclinical studies.

Table 2: Performance Characteristics of Published Analytical Assays for Vinorelbine Metabolite M1 Use the search bar to filter the table.

| Analytical Method | Biological Matrix | Lower Limit of Quantification (LLOQ) for M1 | Linearity Range (for M1) | Reference |

| LC-MS/MS | Human Whole Blood | 0.05 ng/mL | Up to 25 ng/mL | nih.govresearchgate.net |

| UPLC-MS/MS | Dried Blood Spot (DBS) | Not specified for M1 alone | Not specified for M1 alone | nih.gov |

| HPLC-ESI-MS/MS | Human Serum | 1 ng/mL | Up to 1000 ng/mL | researchgate.net |

Exploration of M1's Potential as a Biomarker or Therapeutic Target in Preclinical Oncology Research

The identification of robust biomarkers is a cornerstone of personalized medicine, allowing for the selection of patients most likely to respond to a given therapy. unimi.itunimi.it For Vinorelbine, biomarkers such as ERCC1 and class III β-tubulin have been investigated to predict response to combination therapy in mesothelioma. nih.gov However, the potential of M1 itself as a biomarker remains unexplored.

Future preclinical research should rigorously evaluate M1's potential in two key areas:

M1 as a Predictive Biomarker: Studies in diverse preclinical models, particularly PDX models, should be designed to correlate the pharmacokinetic parameters of M1 (e.g., peak concentration, area under the curve) with anti-tumor efficacy. A strong correlation could establish M1 exposure as a predictive biomarker of response, potentially more so than the parent drug. This could involve measuring M1 levels and correlating them with downstream biomarkers of apoptosis, such as TUNEL staining, which has been used in preclinical Vinorelbine studies. nih.gov

M1 as a Therapeutic Target: If M1 is found to have a superior therapeutic index or unique anti-cancer properties compared to Vinorelbine, it could be considered a therapeutic agent in its own right. Research could explore strategies to develop M1 analogues with improved stability or potency. Alternatively, if high M1 formation is linked to better outcomes, strategies to modulate its metabolism (e.g., co-administration with specific CYP3A4 inhibitors or inducers) could be investigated as a way to optimize Vinorelbine therapy.

By systematically addressing these research questions, the scientific community can unlock the full potential of Vinorelbine therapy and its active metabolite M1, paving the way for more effective and personalized cancer treatment strategies.

Q & A

Q. What is the structural identity of vinorelbine metabolite M1, and how is it formed in experimental models?

Metabolite M1 is identified as the N-oxide derivative of vinorelbine, formed via oxidation at the N49 position. Structural confirmation relies on NMR and MS/MS data, which reveal characteristic downfield shifts in adjacent carbons and product ions (e.g., m/z 321) . However, M1 is considered an artifact of extraction methods in in vitro systems, as it is undetectable in untreated supernatants . In contrast, rat studies identify M1 as 15,16-epoxyvinorelbine, suggesting species-specific metabolic pathways .

Q. What analytical methods are recommended for quantifying M1 in pharmacokinetic studies?

Validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard, with a lower limit of quantification (LLOQ) of 0.25 ng/mL for vinorelbine and its metabolites. Key parameters include:

- Chromatographic separation using C18 columns.

- Detection via multiple reaction monitoring (MRM) for specificity.

- Sample preparation involving plasma deproteinization with ethanol . For regulatory compliance, HPLC with diode-array detection (e.g., 267 nm wavelength) is used for purity assessments, with retention time validation against reference standards .

Q. How do CYP3A isoforms influence M1 generation in in vitro systems?

CYP3A4 is the primary enzyme for vinorelbine metabolism, forming the major metabolite M2 (didehydrovinorelbine). M1 production is minimal in human liver microsomes (HLMs) but detectable in recombinant CYP3A5 systems, suggesting CYP3A5 may contribute to minor oxidative pathways . Supersome studies show CYP3A4 generates 1.5-fold higher M2 levels than CYP3A5, emphasizing its dominance .

Advanced Research Questions

Q. How can conflicting data on M1’s biological relevance be resolved across species and experimental models?

Discrepancies arise from methodological differences:

- Human studies : M1 is an extraction artifact, not a true metabolite .

- Rodent studies : M1 is a major biliary metabolite (15,16-epoxyvinorelbine) . Resolution requires cross-species comparative metabolism studies using isotopically labeled vinorelbine and harmonized analytical protocols (e.g., identical extraction methods and detection thresholds) .

Q. What statistical and pharmacokinetic models are used to assess ethnic variability in M1 exposure?

Population pharmacokinetic (PopPK) models with NONMEM® software are employed to compare clearance (CL) and bioavailability (F) between Asian and European cohorts. Key steps include:

- Model structure : Linear three-compartment models for IV/oral administration .

- Covariate analysis : Ethnicity, body weight, and CYP3A4/5 polymorphisms as covariates .

- Validation : Goodness-of-fit plots (observed vs. predicted concentrations) and bootstrap resampling . Studies show no significant ethnic differences in M1 exposure, but interindividual variability in vinorelbine CL/F necessitates dose adjustments in specific subpopulations .

Q. How do drug combinations (e.g., sorafenib or erlotinib) alter M1 pharmacokinetics?

Phase I/II trials demonstrate drug-drug interaction (DDI) risks:

- Sorafenib + vinorelbine : Nonparametric Wilcoxon tests compare area under the curve (AUC) and half-life (t½) of vinorelbine with/without sorafenib. Sorafenib’s metabolite M2 may competitively inhibit CYP3A4, increasing vinorelbine exposure .

- Erlotinib + vinorelbine : Staggered dosing (erlotinib started on Day 3) minimizes PK interference, ensuring accurate M1 profiling .

Q. What experimental designs mitigate confounding factors in M1 detection during metabolomics studies?

To avoid false-positive M1 identification:

Q. How does metronomic dosing of oral vinorelbine affect M1 accumulation in advanced cancer?

Metronomic regimens (e.g., 50 mg thrice weekly) achieve steady-state plasma concentrations (0.5–1.5 ng/mL) without toxicity. LC-MS/MS monitoring shows no M1 accumulation, suggesting minimal oxidative metabolism under low-dose, continuous exposure .

Data Analysis and Reporting Standards

Q. What statistical frameworks are recommended for analyzing contradictory response rates in M1-related trials?

- Phase II trials : Use Simon’s two-stage design with a historical control response rate (e.g., 43% for vinorelbine monotherapy). Power calculations (80% power, α = 0.10) determine sample size adequacy .

- Time-to-event data : Kaplan-Meier estimates and Cox proportional hazards models assess survival differences, adjusting for M1 exposure covariates .

Q. How should metabolite identification uncertainties be reported in publications?

Follow metabolomics reporting standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.